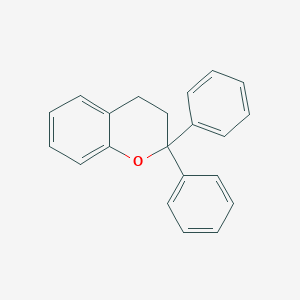
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is a chemical compound that belongs to the class of flavonoids. It is also known as 3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran or DDP. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is not fully understood. However, studies have shown that this compound exerts its biological effects through various pathways. For example, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes. Additionally, 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been shown to scavenge free radicals and protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. In vivo studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- can reduce tumor growth in animal models, as well as improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- in lab experiments is its potential as a natural compound with various biological activities. This compound is relatively easy to synthesize and can be readily available for research purposes. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, careful consideration should be taken when designing experiments involving this compound.
Orientations Futures
There are several future directions for research on 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-. One direction is to further investigate its potential use as a neuroprotective agent. Studies have shown that this compound can improve cognitive function in animal models of neurodegenerative diseases, and further research is needed to determine its potential use in humans. Another direction is to investigate its potential use as a natural pesticide and plant growth regulator. This compound has been shown to exhibit activity against various pests and can potentially be used as an alternative to synthetic pesticides. Finally, research can be conducted to investigate the potential use of this compound as a food preservative and natural food colorant. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and its potential use in food preservation can be explored. Additionally, its potential use as a natural food colorant can be investigated, as it has been shown to exhibit various colors depending on the pH of the solution.
Conclusion
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, as well as potential use as a neuroprotective agent, natural pesticide, and food preservative. Further research is needed to determine its potential use in humans and to investigate its potential as a natural food colorant.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields a yellow crystalline product, which can be purified through recrystallization using an appropriate solvent. Other methods include the use of different aldehydes and ketones as reactants, as well as the use of different catalysts and solvents.
Applications De Recherche Scientifique
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a neuroprotective agent, as well as its ability to modulate the immune system. In agriculture, 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been studied for its potential use as a plant growth regulator and as a natural pesticide. In the food industry, this compound has been studied for its potential use as a food preservative and as a natural food colorant.
Propriétés
Numéro CAS |
10419-28-0 |
|---|---|
Nom du produit |
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- |
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2,2-diphenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2 |
Clé InChI |
FHPFDARTYIVMLC-UHFFFAOYSA-N |
SMILES |
C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
10419-28-0 |
Synonymes |
3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



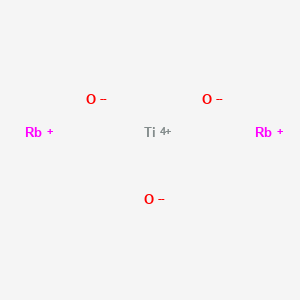
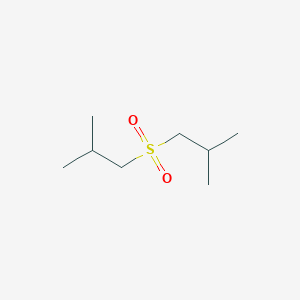
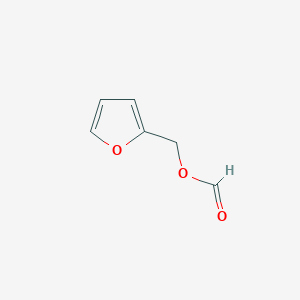
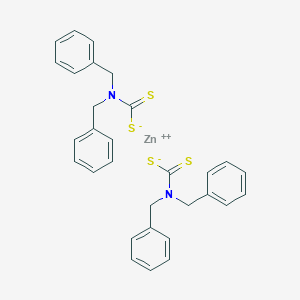
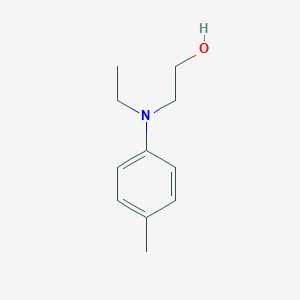
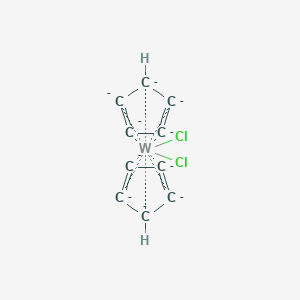
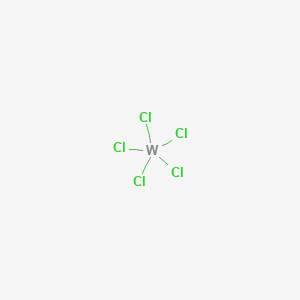
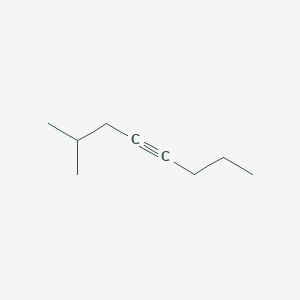
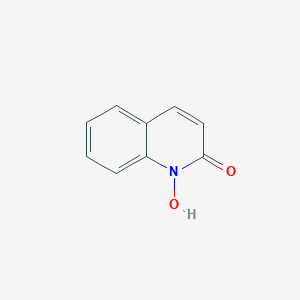

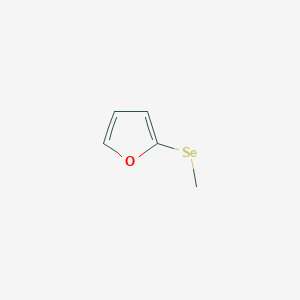
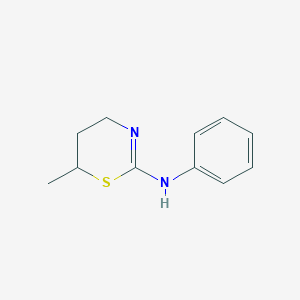
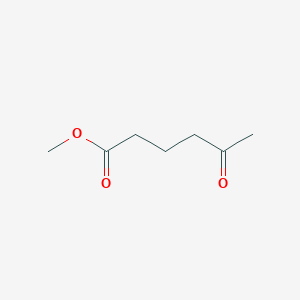
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)